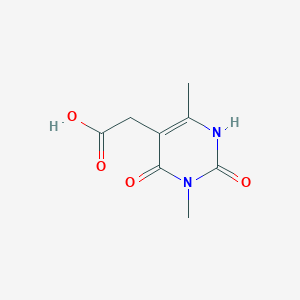
Acid Red 195
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Red 195, also known as Reactive Red 195, is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is characterized by its bright red color and high water solubility. The compound is known for its stability and resistance to fading, making it a popular choice for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 195 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried before being formulated into various dyeing products .
化学反応の分析
Types of Reactions
Acid Red 195 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and iron powder are commonly used under alkaline conditions.
Substitution: Nucleophilic reagents like hydroxide ions and amines are used under basic conditions.
Major Products Formed
Oxidation: Aromatic acids and aldehydes.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Acid Red 195 has a wide range of applications in scientific research, including:
作用機序
The primary mechanism of action of Acid Red 195 involves its interaction with the target substrate, typically through the formation of covalent bonds with hydroxyl groups on the fiber surface. This interaction is facilitated by the presence of reactive groups in the dye molecule, which undergoes nucleophilic substitution reactions with the hydroxyl groups, leading to the formation of stable dye-fiber complexes .
類似化合物との比較
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different chemical structure and properties.
Reactive Red 120: A closely related dye with similar reactivity but different color properties.
Acid Blue 62: A different class of dye with distinct color and chemical properties.
Uniqueness
Acid Red 195 is unique due to its high water solubility, bright red color, and stability under various environmental conditions. Its ability to form stable complexes with cellulosic fibers makes it particularly valuable in the textile industry .
特性
CAS番号 |
1007172-44-2 |
|---|---|
分子式 |
C20H15N4NaO5S |
分子量 |
446.4 g/mol |
IUPAC名 |
sodium;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,23,25H,1H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
AMXFSZXJWPBXSC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


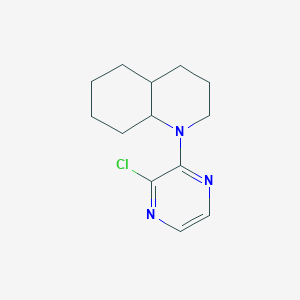

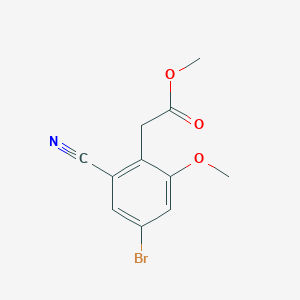

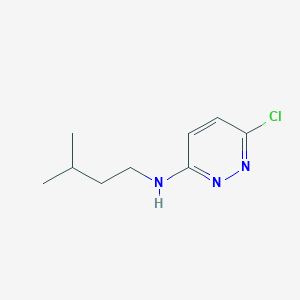
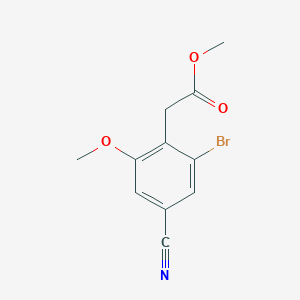
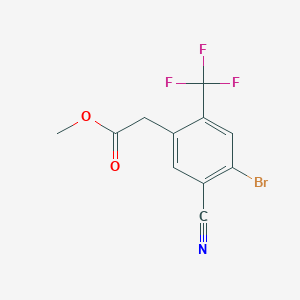

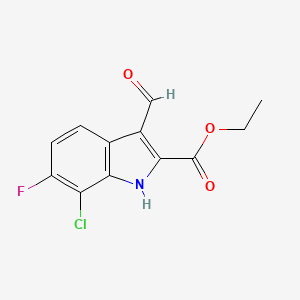

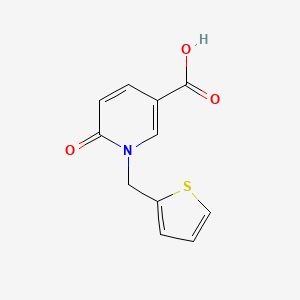
![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)
